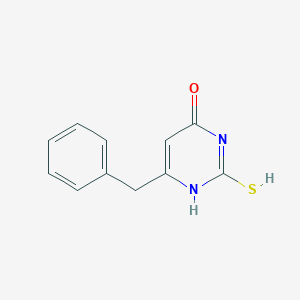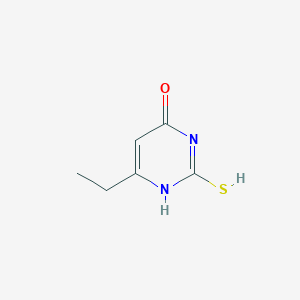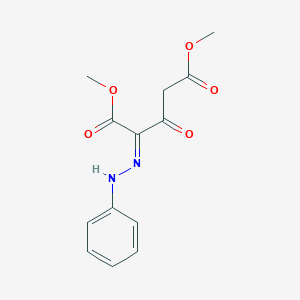![molecular formula C13H11ClF3N5S B7787505 N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide](/img/structure/B7787505.png)
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes may involve multiple steps, including purification and isolation of the compound to ensure its purity and efficacy.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in large quantities without compromising its quality.
Chemical Reactions Analysis
Types of Reactions
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of certain functional groups within the compound with other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions result in compounds with different functional groups.
Scientific Research Applications
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and studies.
Biology: It plays a role in biological research, particularly in studies involving cellular processes and molecular interactions.
Medicine: this compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: The compound is utilized in industrial processes, including the production of materials and chemicals.
Mechanism of Action
The mechanism of action of N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can modulate various physiological processes, making the compound valuable in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A compound with similar structural features but different functional groups.
CID 6540461: Another compound with comparable chemical properties.
CID 5362065: A compound that shares some similarities in its chemical structure and reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it particularly suitable for certain applications, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-pyridin-2-ylsulfanylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N5S/c14-9-5-8(13(15,16)17)6-20-12(9)22-21-10(18)7-23-11-3-1-2-4-19-11/h1-6H,7H2,(H2,18,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJHWWNMKYSGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7787425.png)
![methyl 3-{[(1E,3Z)-1-(dimethylamino)-6,6,6-trifluoro-5-oxohexa-1,3-dien-3-yl]amino}thiophene-2-carboxylate](/img/structure/B7787430.png)


![8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7787453.png)
![5-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787464.png)
![(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one](/img/structure/B7787466.png)

![5-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7787491.png)
![2-[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]-N'-[2-(4-fluorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B7787495.png)
![N-[(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide](/img/structure/B7787498.png)
![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B7787512.png)
![1-(4-chlorophenyl)-3-[1-(2-phenylhydrazinyl)-2-(1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B7787513.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B7787531.png)
